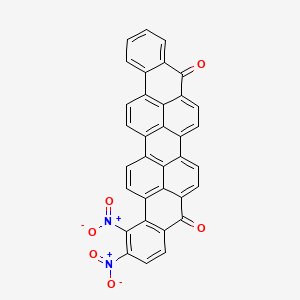

Dinitroviolanthrene-5,10-dione

Descripción

Dinitroviolanthrene-5,10-dione is a polycyclic aromatic compound derived from violanthrene (dibenzanthrone), featuring a fused aromatic core with two nitro (-NO₂) substituents and two ketone groups at the 5 and 10 positions. The addition of nitro groups likely enhances its electron-withdrawing properties, influencing reactivity, stability, and applications in materials science or organic synthesis.

Propiedades

Número CAS |

28780-10-1 |

|---|---|

Fórmula molecular |

C34H14N2O6 |

Peso molecular |

546.5 g/mol |

Nombre IUPAC |

7,8-dinitrononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22,24,26,28(32),29,33-hexadecaene-12,21-dione |

InChI |

InChI=1S/C34H14N2O6/c37-33-21-4-2-1-3-15(21)16-5-6-17-18-7-10-22-30-24(12-9-20(28(18)30)19-8-11-23(33)29(16)27(17)19)34(38)25-13-14-26(35(39)40)32(31(22)25)36(41)42/h1-14H |

Clave InChI |

RKKHXNCOWUVEPN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C9=C(C8=O)C=CC(=C9[N+](=O)[O-])[N+](=O)[O-])C2=O |

SMILES canónico |

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C9=C(C8=O)C=CC(=C9[N+](=O)[O-])[N+](=O)[O-])C2=O |

Otros números CAS |

28780-10-1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

2.1 Anthracene-9,10-dione Derivatives

Anthracene-9,10-dione (anthraquinone) derivatives share a similar dione backbone but differ in substituents and fused ring systems:

- 1,4-Dibutylaminoanthracene-9,10-dione (5d): Molecular formula: C₂₆H₂₈N₂O₂. Properties: Dark blue solid, synthesized via nucleophilic substitution at elevated temperatures (80°C) with high yields (83%) . Comparison: Amino groups (-NH₂) are electron-donating, increasing solubility in polar solvents.

- 1-Hydroxy-4-methoxyanthracene-9,10-dione (4) :

- Molecular formula : C₁₅H₁₀O₄.

- Properties : Yellow solid with methoxy (-OCH₃) and hydroxyl (-OH) groups, isolated via methylation using (CH₃)₂SO₄ .

- Comparison : Methoxy groups moderate reactivity compared to nitro substituents. Dinitroviolanthrene-5,10-dione’s nitro groups may favor electrophilic substitution reactions at specific positions.

2.2 Nitro-Substituted Polycyclic Compounds

- 16-Nitroviolanthrene-5,10-dione (CAS 465-16-7): Mentioned in , this mono-nitro derivative highlights the impact of nitro substitution on registration and regulatory profiles.

Fluoranthene Derivatives (e.g., 7,8-dimethoxyfluoranthene) :

- Molecular formula : C₁₆H₁₂O₂.

- Properties : Fluoranthene-based compounds with methoxy or dihydrodiol groups () are studied for environmental persistence and biodegradability. Dinitroviolanthrene-5,10-dione’s fused aromatic system may confer higher thermal stability but lower biodegradability compared to smaller fluoranthene derivatives.

2.3 Heterocyclic Diones

- 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione :

- Structure : A nitrogen-containing heterocyclic dione with a bicyclic framework ().

- Comparison : Heteroatoms in such compounds enhance coordination with metals, useful in catalysis. Dinitroviolanthrene-5,10-dione’s purely carbon-based fused rings may limit metal-binding capacity but improve aromatic conjugation for optoelectronic applications.

Data Table: Key Properties of Comparable Compounds

*Estimated based on Violanthrene-5,10-dione with added nitro groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.